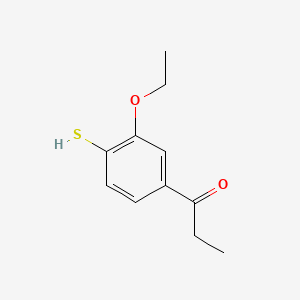

1-(3-Ethoxy-4-mercaptophenyl)propan-1-one

Description

The exploration of complex organic molecules is a cornerstone of modern chemical science. The intricate arrangement of atoms and functional groups within these molecules dictates their physical, chemical, and biological properties. Researchers in this field are constantly seeking to design and synthesize new molecular entities to address challenges in medicine, materials science, and beyond. The strategic incorporation of specific functional groups is a key aspect of this endeavor, as it allows for the fine-tuning of a molecule's characteristics.

Aryl ketones are a class of organic compounds that feature a carbonyl group attached to an aromatic ring. This structural motif is a versatile building block in organic synthesis, serving as a precursor for a wide range of more complex molecules. nih.govvensel.org The presence of the carbonyl group allows for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. nih.gov Aryl ketones are prevalent in many pharmaceuticals and natural products, highlighting their importance in medicinal chemistry. nih.gov

The thiol (-SH) and ether (-O-) functional groups also play critical roles in the design and function of organic molecules. Thiols are known for their nucleophilicity and their ability to form disulfide bonds, a key interaction in protein structuring. In medicinal chemistry, the thiol group can interact with biological targets and influence a molecule's pharmacokinetic properties. pharmacylibrary.comresearchgate.net Ether groups, while generally less reactive, are important for modifying a compound's solubility and lipophilicity. reachemchemicals.com The strategic placement of ether functionalities can impact how a drug is absorbed, distributed, metabolized, and excreted. nih.gov

The compound 1-(3-Ethoxy-4-mercaptophenyl)propan-1-one incorporates all three of the aforementioned functional groups: an aryl ketone, a thiol, and an ether. This unique combination makes it a molecule of significant interest for scholarly investigation. The interplay between these functional groups can be expected to give rise to distinct chemical and physical properties.

A primary rationale for its investigation is its potential as a novel scaffold in drug discovery. The presence of the thiol and ether groups on the aromatic ring of the aryl ketone offers multiple points for modification, allowing for the systematic exploration of structure-activity relationships. researchgate.net Understanding the synthesis and reactivity of this molecule can provide valuable insights for the design of new therapeutic agents.

Furthermore, the study of this compound contributes to the fundamental body of knowledge in organic chemistry. Elucidating its synthetic pathways and characterizing its spectroscopic properties expands our understanding of how these functional groups influence one another within a single molecular entity.

Detailed Research Findings for this compound

Synthesis

A feasible approach for the synthesis of this compound would be a Friedel-Crafts acylation reaction. beilstein-journals.orgnih.gov This well-established method is widely used for the preparation of aryl ketones. nih.gov The synthesis could proceed as follows:

Starting Material Protection: To prevent unwanted side reactions with the thiol group, it would first need to be protected. A common protecting group for thiols is the trityl group. The starting material would therefore be 4-(tritylthio)phenol.

Etherification: The phenolic hydroxyl group would then be converted to an ethoxy group via a Williamson ether synthesis, reacting 4-(tritylthio)phenol with ethyl iodide in the presence of a base such as potassium carbonate. This would yield 1-ethoxy-4-(tritylthio)benzene.

Friedel-Crafts Acylation: The protected intermediate would then undergo a Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the propanoyl group onto the aromatic ring. beilstein-journals.orgnih.gov

Deprotection: Finally, the trityl protecting group would be removed from the thiol group using acidic conditions to yield the target compound, this compound.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These values are estimated based on the structure of the molecule and the properties of similar compounds. chemicalbook.commerckmillipore.comnih.govwikipedia.orgfishersci.ca

| Property | Predicted Value |

| Molecular Formula | C11H14O2S |

| Molecular Weight | 210.29 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | >250 °C (decomposes) |

| Melting Point | 30-40 °C |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane |

Note: These are predicted values and would require experimental verification.

Spectroscopic Data

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected data are outlined below. libretexts.orglibretexts.orgoregonstate.eduresearchgate.net

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.15 | Triplet | 3H | -CH2CH3 (propanoyl) |

| 1.45 | Triplet | 3H | -OCH2CH3 |

| 2.95 | Quartet | 2H | -CH2 CH3 (propanoyl) |

| 4.10 | Quartet | 2H | -OCH2 CH3 |

| 3.50 | Singlet | 1H | -SH |

| 6.90 | Doublet | 1H | Aromatic H |

| 7.40 | Doublet | 1H | Aromatic H |

| 7.50 | Doublet of doublets | 1H | Aromatic H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

| Chemical Shift (δ, ppm) | Assignment |

| 8.5 | -CH2CH3 (propanoyl) |

| 14.5 | -OCH2CH3 |

| 31.0 | -CH2 CH3 (propanoyl) |

| 64.0 | -OCH2 CH3 |

| 112.0 | Aromatic CH |

| 115.0 | Aromatic CH |

| 125.0 | Aromatic C-S |

| 128.0 | Aromatic C-C=O |

| 130.0 | Aromatic CH |

| 158.0 | Aromatic C-O |

| 200.0 | C =O |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2900-3000 | Medium | Aliphatic C-H stretch |

| 2550-2600 | Weak | S-H stretch |

| 1670-1690 | Strong | C=O stretch (aryl ketone) |

| 1580-1600 | Medium | Aromatic C=C stretch |

| 1200-1250 | Strong | C-O-C stretch (aryl ether) |

Mass Spectrometry (MS):

The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 210. Characteristic fragmentation patterns would likely involve cleavage of the propanoyl group and loss of the ethyl group from the ether.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

1-(3-ethoxy-4-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C11H14O2S/c1-3-9(12)8-5-6-11(14)10(7-8)13-4-2/h5-7,14H,3-4H2,1-2H3 |

InChI Key |

SFDWUGWTZZZCPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)S)OCC |

Origin of Product |

United States |

Strategic and Mechanistic Aspects of Synthesis

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of the target molecule suggests several potential disconnection points, leading to various synthetic strategies. The propanoyl group can be introduced via a Friedel-Crafts acylation, while the ethoxy and mercapto groups can be formed through modifications of a dihydroxybenzene precursor, such as catechol.

Figure 1: Retrosynthetic Analysis of 1-(3-Ethoxy-4-mercaptophenyl)propan-1-one

This analysis points to a plausible forward synthesis starting from a catechol derivative, followed by etherification, acylation, and finally, thiol functionalization.

The introduction of the propanoyl group onto the aromatic ring is a key step in the synthesis. Friedel-Crafts acylation is a classic and effective method for this transformation. rsc.orgmasterorganicchemistry.com

Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov For the synthesis of the target molecule, a catechol derivative can be acylated with propanoyl chloride. The directing effects of the hydroxyl and ethoxy groups on the aromatic ring will influence the position of acylation. Both are ortho-, para-directing groups. In a 3-ethoxyphenol, the acylation is expected to occur at the position para to the hydroxyl group and ortho to the ethoxy group, or at the position ortho to the hydroxyl group. Steric hindrance may favor the former.

A general mechanism for Friedel-Crafts acylation is shown below:

Formation of the acylium ion: CH₃CH₂COCl + AlCl₃ → CH₃CH₂CO⁺ + AlCl₄⁻

Electrophilic attack on the aromatic ring.

Deprotonation to restore aromaticity. wikipedia.org

Challenges in Friedel-Crafts acylation include the potential for polysubstitution, although the deactivating effect of the first acyl group generally prevents this. masterorganicchemistry.com The choice of solvent and reaction temperature can be optimized to improve yield and selectivity. lumenlearning.com

Grignard Reactions: An alternative, though less direct, approach would involve the reaction of a Grignard reagent derived from a protected brominated precursor with propanal, followed by oxidation of the resulting secondary alcohol to the ketone. This multi-step process is generally less efficient than direct acylation.

The introduction of the thiol group at the position ortho to the ethoxy group is a critical step that requires careful consideration of regioselectivity and functional group compatibility.

Newman-Kwart Rearrangement: This powerful reaction allows for the conversion of phenols to thiophenols. chegg.comrsc.orgresearchgate.net The process involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the corresponding thiophenol. rsc.org

The key steps are:

Formation of an O-aryl thiocarbamate from the corresponding phenol (B47542) (in this case, a 3-ethoxy-4-hydroxypropiophenone derivative) and a dialkylthiocarbamoyl chloride. rsc.org

Thermal rearrangement of the O-aryl thiocarbamate. This step often requires high temperatures, but recent developments have introduced milder conditions using palladium or photoredox catalysis. phasetransfercatalysis.comrsc.org

Hydrolysis of the resulting S-aryl thiocarbamate to yield the thiophenol. chegg.com

Sulfenylation: Direct sulfenylation of a phenol derivative is another possibility. This can be achieved using various sulfenylating agents, though controlling regioselectivity on a highly substituted ring can be challenging. mdma.ch

The formation of the ethoxy group can be achieved through the etherification of a hydroxyl group on a catechol precursor.

Williamson Ether Synthesis: This is a widely used method for the synthesis of ethers, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of this synthesis, a catechol derivative would be treated with a base to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide).

A significant challenge in the etherification of catechol is achieving selective mono-ethylation. The relative acidity of the two hydroxyl groups and the reaction conditions play a crucial role in determining the product distribution (monoether vs. diether).

Table 1: Factors Influencing Regioselectivity in Williamson Ether Synthesis of Catechols

| Factor | Influence on Selectivity |

|---|---|

| Base | The choice of base can influence which hydroxyl group is deprotonated first. |

| Solvent | The solvent can affect the solubility of the reactants and the reactivity of the nucleophile. |

| Protecting Groups | Temporary protection of one hydroxyl group allows for the selective etherification of the other. |

| Phase-Transfer Catalysis | This technique can enhance the rate and selectivity of the reaction by facilitating the transfer of the phenoxide ion into the organic phase. |

Both sequential and convergent strategies can be envisioned for the synthesis of this compound.

Sequential Synthesis: A linear, step-by-step approach would likely start with a readily available starting material like resorcinol (B1680541) or catechol. uni-muenchen.dersc.org A possible sequential route is as follows:

Selective mono-ethylation of a suitable dihydroxybenzene.

Friedel-Crafts acylation to introduce the propanoyl group.

Conversion of the remaining hydroxyl group to a thiol via the Newman-Kwart rearrangement.

Convergent Synthesis: A convergent approach would involve the synthesis of two or more fragments that are later combined. For this target molecule, a convergent strategy is less obvious but could potentially involve the coupling of a pre-functionalized aromatic piece with a propanoyl-containing fragment. However, a sequential approach appears more straightforward for this particular structure.

Development of Novel Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes.

The application of green chemistry principles can significantly improve the sustainability of the synthesis of this compound.

Atom Economy: The reactions chosen should maximize the incorporation of atoms from the reactants into the final product. Friedel-Crafts acylation, for instance, can have good atom economy if the catalyst is used in catalytic amounts and can be recycled.

Solvent Selection: The use of hazardous solvents should be minimized or replaced with greener alternatives. For example, some Friedel-Crafts acylations can be carried out in ionic liquids or even under solvent-free conditions. nih.gov Water is an ideal green solvent, and exploring aqueous conditions for steps like the Williamson ether synthesis using phase-transfer catalysis is a key green objective.

Photocatalysis: As mentioned, recent advancements in the Newman-Kwart rearrangement utilize photoredox catalysis, which allows the reaction to proceed at ambient temperature, reducing the energy input and avoiding the high temperatures traditionally required. phasetransfercatalysis.com

Table 2: Comparison of Traditional vs. Green Approaches for Key Synthetic Steps

| Synthetic Step | Traditional Method | Green Alternative | Green Advantage |

|---|---|---|---|

| Friedel-Crafts Acylation | Stoichiometric AlCl₃ in chlorinated solvents. | Catalytic solid acids (e.g., zeolites), ionic liquids, solvent-free conditions. | Reduced waste, catalyst recyclability, avoidance of hazardous solvents. |

| Williamson Ether Synthesis | Use of strong bases and organic solvents. | Phase-transfer catalysis in aqueous systems. | Reduced use of organic solvents, potentially milder conditions. |

| Newman-Kwart Rearrangement | High-temperature thermal rearrangement (200-300 °C). | Photocatalysis at ambient temperature. | Significant energy savings, milder reaction conditions, potentially higher selectivity. |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient in terms of chemical yield but also environmentally responsible.

Catalytic Approaches to Selective Bond Formation (e.g., Organocatalysis, Transition Metal Catalysis)

The synthesis of aryl ketones such as this compound relies on the precise formation of carbon-carbon and carbon-heteroatom bonds. Modern synthetic strategies increasingly employ catalytic methods to achieve high selectivity and efficiency. The combination of organocatalysis and transition metal catalysis has emerged as a powerful approach for constructing complex molecules. researchgate.netrsc.org These dual-catalytic systems can facilitate transformations that are not achievable with either catalyst type alone. researchgate.net

Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions are fundamental in forming the aryl-ketone C-C bond. pharmacyjournal.org Palladium- and nickel-based catalysts are commonly used for coupling reactions, such as Suzuki, Heck, and carbonylative couplings, which could be adapted for the synthesis of precursors to the target molecule. pharmacyjournal.orgresearchgate.net For instance, a key step could involve the Friedel-Crafts acylation of an appropriately substituted benzene (B151609) derivative. While traditionally using stoichiometric Lewis acids like AlCl₃, modern methods utilize catalytic amounts of more robust catalysts, including metal-β zeolite catalysts, which offer advantages in terms of recyclability and stability. researchgate.netwikipedia.org

Organocatalysis: Organocatalysis offers a complementary, metal-free approach. Small organic molecules can catalyze a wide array of reactions, often with high stereoselectivity. For example, in the context of building the propanone side chain, organocatalytic methods like asymmetric aldol (B89426) or Michael additions could be employed to construct precursors with high enantiomeric purity. nih.gov The combination of transition metal catalysis with aminocatalysis (using primary or secondary amines) can enable novel reaction cascades, where the organocatalyst activates a substrate to form a nucleophilic enamine or a susceptible iminium ion intermediate, which then interacts with a transition metal-activated species. researchgate.net

A comparative overview of potential catalytic strategies is presented below.

| Catalytic Strategy | Catalyst Type | Relevant Bond Formation | Key Advantages |

| Friedel-Crafts Acylation | Lewis Acids (e.g., AlCl₃), Heterogeneous Catalysts (e.g., Zeolites) | Aryl C-C (Ketone) | Direct, efficient for aromatic ketones. researchgate.netwikipedia.org |

| Cross-Coupling Reactions | Transition Metal (e.g., Pd, Ni, Cu) | Aryl C-C, Aryl C-S | High functional group tolerance, versatile. pharmacyjournal.org |

| Dual Catalysis | Transition Metal + Organocatalyst | Multiple C-C and C-X bonds | Unprecedented transformations, high stereocontrol. researchgate.netrsc.org |

| Asymmetric Alkylation | Organocatalyst (e.g., SAMP/RAMP hydrazones) | α-Carbon C-C | High stereoselectivity for chiral centers. wikipedia.org |

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing for the scalable and safe production of chemical compounds. zenodo.org This technique is characterized by pumping reagents through reactors, such as heated coils or packed columns, allowing for precise control over reaction parameters like temperature, pressure, and residence time. zenodo.orgbeilstein-journals.org

For the synthesis of aryl ketones, flow chemistry can dramatically improve reaction efficiency and safety. Friedel-Crafts acylation, for instance, is often highly exothermic; flow reactors provide superior heat transfer, mitigating risks and improving selectivity. nih.govbeilstein-journals.org This enhanced control can lead to higher yields and purity compared to batch methods. researchgate.netnih.gov A study on the Friedel-Crafts acylation of isobutylbenzene (B155976) demonstrated a 95% yield with a residence time of just 60 seconds in a flow reactor. acs.org

Furthermore, multi-step syntheses can be streamlined by linking several flow reactors in sequence. zenodo.org This approach allows for the in-situ generation and use of unstable intermediates, avoiding their isolation. For the synthesis of this compound, a multi-step flow process could involve an initial acylation, followed by subsequent functional group manipulations in connected reactor modules, potentially incorporating in-line purification steps. zenodo.orgacs.org

| Feature | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |

| Safety | Higher risk with exothermic reactions | Inherently safer, small reaction volume |

| Scalability | Difficult, requires re-optimization | Straightforward, "scaling out" by running longer |

| Reaction Time | Often hours | Minutes or seconds nih.govacs.org |

| Multi-step Synthesis | Requires isolation of intermediates | Can be integrated into a continuous sequence zenodo.org |

Reaction Mechanism Elucidation in Key Synthetic Steps

Detailed Investigation of Electrophilic Aromatic Substitution Pathways

The substitution pattern on the phenyl ring of this compound is determined by the directing effects of the substituents during electrophilic aromatic substitution (EAS). The synthesis would likely involve the sequential introduction of the ethoxy, mercapto (or a protected precursor), and propanoyl groups onto a benzene ring.

The EAS mechanism proceeds in two primary steps:

Attack: The π electrons of the aromatic ring act as a nucleophile, attacking a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com This step is typically the slow, rate-determining step as it temporarily disrupts aromaticity. masterorganicchemistry.comyoutube.com

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system. masterorganicchemistry.comyoutube.com

The directing effects of the existing substituents are crucial. Both the ethoxy (-OEt) and mercapto (-SH) groups are ortho-, para-directing and activating due to their ability to donate electron density to the ring via resonance. The relative positioning of the ethoxy group at C3 and the mercapto group at C4 with respect to the propanoyl group at C1 suggests a complex synthetic route, likely involving a Friedel-Crafts acylation. The acyl group itself is a deactivating, meta-directing group. lkouniv.ac.in Therefore, the acylation step must be carefully planned in the synthetic sequence to achieve the desired 1,3,4-substitution pattern.

Nucleophilic Addition to the Ketone Moiety: Mechanistic Studies

The ketone's carbonyl group is a key reactive site, characterized by an electrophilic carbon atom susceptible to attack by nucleophiles. openochem.orgmasterorganicchemistry.com The general mechanism for nucleophilic addition involves the nucleophile attacking the carbonyl carbon, which causes the C=O π bond to break and the electrons to move to the electronegative oxygen atom. libretexts.orgyoutube.com This results in the formation of a tetrahedral alkoxide intermediate as the carbon rehybridizes from sp² to sp³. libretexts.orgopenstax.org In a subsequent step, protonation of the alkoxide intermediate yields an alcohol. openstax.org

The reaction can proceed under basic or acidic conditions:

Basic/Neutral Conditions: A strong, negatively charged nucleophile (:Nu⁻) directly attacks the carbonyl carbon first. The resulting alkoxide is then protonated in a separate workup step. openochem.org

Acidic Conditions: The carbonyl oxygen is first protonated by an acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. openochem.org

The reactivity of the ketone in this compound is influenced by the electronic properties of the substituted aromatic ring. The electron-donating ethoxy and mercapto groups increase electron density in the ring, which can slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted propiophenone.

Thiol-Specific Reaction Mechanisms (e.g., Oxidation, Nucleophilic Substitution, Radical Additions)

The thiol (-SH) group imparts specific reactivity to the molecule. Thiols are more acidic than alcohols and readily deprotonate to form nucleophilic thiolate ions (RS⁻). chemistrysteps.com

Oxidation: Thiols are easily oxidized. Mild oxidizing agents convert thiols to disulfides (R-S-S-R) in an oxidative coupling reaction. chemistrysteps.com This is a crucial consideration during synthesis, as many reagents can induce this dimerization. Further oxidation with stronger agents can lead to the formation of sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic (R-SO₃H) acids. nih.gov The formation of disulfide bridges is a key process in protein chemistry. chemistrysteps.com

Nucleophilic Substitution: The conjugate base, the thiolate anion, is an excellent nucleophile. It can participate in Sₙ2 reactions with alkyl halides to form thioethers (sulfides). chemistrysteps.com This reactivity must be managed during synthetic steps that involve electrophiles or bases.

Radical Additions: Thiols can participate in free-radical reactions. For instance, in the thiol-ene reaction, a thiyl radical (RS•) adds across a C=C double bond in an anti-Markovnikov fashion. wikipedia.org This reaction proceeds via a chain mechanism involving initiation, propagation, and chain-transfer steps. wikipedia.org

| Reaction Type | Reagent/Condition | Product | Mechanism |

| Oxidation | Mild Oxidants (I₂, H₂O₂, O₂) | Disulfide (R-S-S-R) | Oxidative Coupling chemistrysteps.com |

| Nucleophilic Substitution | Base, then Alkyl Halide (R'-X) | Thioether (R-S-R') | Sₙ2 attack by thiolate chemistrysteps.com |

| Radical Addition | Alkene, Radical Initiator (hν) | Thioether | Free-radical chain reaction wikipedia.org |

Role of Intermediates and Transition States in Reaction Selectivity

The selectivity of chemical reactions is governed by the relative energies of intermediates and transition states along different reaction pathways.

In Electrophilic Aromatic Substitution: The regioselectivity (ortho/para vs. meta) is determined by the stability of the intermediate arenium ion. For substituents like -OEt and -SH, resonance structures can be drawn for ortho and para attack that place the positive charge adjacent to the heteroatom, allowing for additional stabilization via a lone pair of electrons. The arenium ion for meta attack lacks this extra stabilization, making the transition state leading to it higher in energy. lkouniv.ac.in

In Nucleophilic Addition: The stereoselectivity of addition to the ketone can be controlled by the formation of specific transition states. For example, in asymmetric alkylation reactions using SAMP/RAMP hydrazone derivatives, the stereochemical outcome is dictated by a highly organized, chelated lithium azaenolate intermediate, which blocks one face of the molecule from the attacking electrophile. wikipedia.org The geometry of the transition state, often described by models like the Bürgi–Dunitz trajectory, dictates the angle of nucleophilic attack on the carbonyl carbon. openochem.org

In Thiol Reactions: For thiol-disulfide exchange, the reaction proceeds through a single transition state resembling a trisulfide-like structure, consistent with an Sₙ2 mechanism, with no stable intermediate formed. nih.gov The stability of this transition state influences the rate of exchange.

Understanding and controlling these transient species are paramount for developing selective and efficient synthetic routes to complex molecules like this compound.

Advanced Spectroscopic and Structural Analysis Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(3-Ethoxy-4-mercaptophenyl)propan-1-one by providing detailed information about the chemical environment, connectivity, and spatial relationships of its atoms.

A full assignment of the ¹H and ¹³C NMR spectra is the first step in structural verification. Based on the structure, distinct signals corresponding to the ethoxy group, the propanone chain, and the substituted aromatic ring are expected.

Predicted ¹H and ¹³C NMR Chemical Shifts: The expected chemical shifts can be estimated based on standard values for similar functional groups and substitution patterns on a benzene (B151609) ring.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Propanone-CH₂ | ~3.0 (quartet) | ~36 |

| Propanone-CH₃ | ~1.2 (triplet) | ~8 |

| Ethoxy-OCH₂ | ~4.1 (quartet) | ~64 |

| Ethoxy-CH₃ | ~1.4 (triplet) | ~15 |

| Aromatic-H2 | ~7.6 (doublet) | ~125 |

| Aromatic-H5 | ~7.0 (doublet) | ~115 |

| Aromatic-H6 | ~7.7 (doublet of doublets) | ~129 |

| Carbonyl C=O | - | ~200 |

| Aromatic C-S | - | ~130 |

| Aromatic C-O | - | ~158 |

| Aromatic C-1 | - | ~132 |

Note: These are estimated values and may vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular puzzle by revealing through-bond and through-space correlations. weebly.comethz.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks connecting the methyl and methylene (B1212753) protons of the propanone group, and similarly for the ethoxy group. It would also confirm the connectivity between adjacent protons on the aromatic ring. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would definitively link each proton signal from the ethoxy, propanone, and aromatic moieties to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping the molecular skeleton by showing correlations between protons and carbons over two to three bonds. Key expected correlations would include:

The methylene protons of the propanone group to the carbonyl carbon and the C1 aromatic carbon.

The aromatic protons (H2, H6) to the carbonyl carbon.

The methylene protons of the ethoxy group to the C3 aromatic carbon. These long-range correlations are instrumental in confirming the substitution pattern of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation. For instance, NOESY could reveal spatial proximity between the propanone's methylene protons and the aromatic proton at the H6 position, helping to define the orientation of the propanone group relative to the ring.

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

Aryl ketones are known to exhibit restricted rotation around the aryl-carbonyl (Ar-CO) single bond, especially when ortho substituents are present. unibas.it In this compound, rotation around this bond can be studied using variable-temperature (VT) NMR. At low temperatures, this rotation may become slow on the NMR timescale, potentially leading to the observation of distinct signals for conformers. By analyzing the coalescence of these signals as the temperature is raised, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.net This provides valuable information on the molecule's conformational flexibility.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. carleton.eduuni-ulm.de It provides precise data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Crystal Engineering and Crystallization Methods

Obtaining a high-quality single crystal suitable for SCXRD is a critical first step. Crystal engineering principles can guide the selection of crystallization conditions. youtube.com For a molecule like this compound, the thiol (-SH) group can act as a hydrogen bond donor, while the carbonyl (C=O) and ethoxy (-OEt) oxygens can act as acceptors. This suggests that intermolecular hydrogen bonding could play a key role in the crystal packing.

Common crystallization techniques include:

Slow Evaporation: Dissolving the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and allowing the solvent to evaporate slowly over days or weeks.

Solvent/Anti-Solvent Diffusion: Layering a solution of the compound with an "anti-solvent" in which it is poorly soluble, allowing for slow precipitation at the interface.

Cooling: Gradually lowering the temperature of a saturated solution to induce crystallization.

The choice of solvent is crucial as it can influence the resulting crystal packing and sometimes be incorporated into the crystal lattice.

Elucidation of Absolute Stereochemistry (if chiral derivatives are considered)

The parent compound, this compound, is achiral. Therefore, its crystal structure would not possess a specific absolute stereochemistry. However, if chiral derivatives were synthesized (for example, through reactions at the alpha-carbon of the ketone), SCXRD would be the definitive method for determining the absolute configuration of the new stereocenter, typically by using anomalous dispersion effects.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For C₁₁H₁₄O₂S, the expected exact mass would be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm.

Beyond elemental composition, HRMS coupled with tandem MS (MS/MS) experiments elucidates the fragmentation pathways of the molecule upon ionization. This provides further structural confirmation. For ketones, common fragmentation patterns include alpha-cleavage and the McLafferty rearrangement. mdpi.comresearchgate.netmiamioh.edu

Expected Fragmentation Pathways:

Alpha-Cleavage: The most likely fragmentation involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain. This would result in the loss of an ethyl radical (•CH₂CH₃) to form a stable acylium ion.

Loss of the Acyl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring.

Fragmentation of the Phenyl Ring: Subsequent fragmentation could involve the loss of small neutral molecules like CO or cleavage of the ethoxy and mercapto groups.

Table of Predicted Fragments:

| Proposed Fragment Ion | Neutral Loss | Predicted m/z |

| [M - H]⁺ | H• | 209.0682 |

| [M - CH₂CH₃]⁺ (Acylium ion) | •CH₂CH₃ | 181.0318 |

| [M - C₃H₅O]⁺ | •C(=O)CH₂CH₃ | 155.0369 |

| [C₇H₅OS]⁺ (from subsequent fragmentation) | C₄H₉O | 137.0056 |

| [C₇H₇O]⁺ (Benzoyl cation, if rearrangement occurs) | C₄H₇S | 107.0491 |

Note: m/z values are for the monoisotopic masses of the most likely fragment ions.

The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, confirming the identity and arrangement of its constituent functional groups. ssrn.com

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org In the analysis of this compound (molecular weight: 210.29 g/mol ), the molecular ion (M⁺˙) would first be generated and isolated. Subsequent collision-induced dissociation would lead to a characteristic fragmentation pattern.

The fragmentation of aromatic ketones is often dominated by α-cleavage at the carbonyl group. miamioh.edu For this molecule, the primary fragmentations are predicted to be the loss of the ethyl group (C₂H₅) from the propanoyl moiety and the loss of the entire propanoyl group. Further fragmentation could involve the ethoxy group.

Key predicted fragmentation pathways include:

α-Cleavage: Loss of the ethyl radical (•C₂H₅) from the propanoyl group to form a stable acylium ion.

Acyl Group Cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in the loss of the propanoyl group.

Ether Cleavage: Loss of an ethyl radical from the ethoxy group.

These fragmentation patterns allow for the unambiguous confirmation of the compound's structural connectivity.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Ion Structure |

|---|---|---|---|

| 210 | 181 | •C₂H₅ | [M-C₂H₅]⁺ (Acylium ion) |

| 210 | 153 | •C₂H₅CO | [M-C₂H₅CO]⁺ (Thiophenoxy-ethoxy cation) |

| 210 | 182 | •C₂H₄ | [M-C₂H₄]⁺ (Resulting from rearrangement) |

Note: This data is predictive and based on established fragmentation principles. Actual experimental results may vary.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule's bonds. thermofisher.com These two techniques are complementary; FT-IR measures the absorption of infrared light, while Raman measures the inelastic scattering of monochromatic light. thermofisher.com

For this compound, vibrational spectroscopy can confirm the presence of its key functional groups.

C=O Stretching: The carbonyl (C=O) group of the aromatic ketone will produce a strong, sharp absorption band in the FT-IR spectrum, typically in the range of 1680-1660 cm⁻¹. researchgate.net This band would also be visible, though potentially weaker, in the Raman spectrum.

S-H Stretching: The thiol (S-H) group gives rise to a characteristically weak and sharp absorption band in the FT-IR spectrum around 2600-2550 cm⁻¹. researchgate.net This vibration is often a strong and easily identifiable peak in the Raman spectrum.

Aromatic C=C Stretching: The benzene ring will show multiple bands in the 1600-1450 cm⁻¹ region corresponding to C=C stretching vibrations. scialert.net

C-O-C Stretching: The ethoxy group's C-O ether linkage will produce strong bands in the FT-IR spectrum, typically appearing as asymmetric and symmetric stretches in the 1260-1000 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and propanoyl groups appear just below 3000 cm⁻¹.

Table 2: Predicted Vibrational Modes for this compound

| Structural Feature | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| C=O (Ketone) | Stretching | 1680 - 1660 (Strong) | 1680 - 1660 (Moderate) |

| S-H (Thiol) | Stretching | 2600 - 2550 (Weak) | 2600 - 2550 (Strong) |

| C-O (Ether) | Asymmetric Stretching | 1260 - 1200 (Strong) | 1260 - 1200 (Weak) |

| C=C (Aromatic) | Stretching | 1600 - 1450 (Moderate) | 1600 - 1450 (Strong) |

| C-H (Aromatic) | Stretching | 3100 - 3000 (Moderate) | 3100 - 3000 (Strong) |

Note: Predicted wavenumbers are based on typical frequency ranges for these functional groups.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Stereochemical Research (if chiral derivatives are considered)

The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, if a chiral center were introduced, for instance, through the reduction of the ketone to a secondary alcohol (creating 1-(3-Ethoxy-4-mercaptophenyl)propan-1-ol), chiroptical techniques like Electronic Circular Dichroism (ECD) would become essential for its stereochemical analysis.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration of enantiomers. acs.org For a chiral derivative of the target compound, the ECD spectrum would display characteristic positive or negative bands (Cotton effects) corresponding to electronic transitions within the molecule's chromophores, primarily the substituted benzene ring.

The interpretation of experimental ECD spectra is often complex and relies heavily on quantum chemical calculations, such as time-dependent density functional theory (TDDFT), to predict the theoretical spectrum for a given absolute configuration. acs.org By comparing the experimental spectrum with the calculated spectra for possible stereoisomers, the absolute configuration of the chiral derivative can be unambiguously assigned.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry used to determine the ground-state (most stable) properties of a molecule. mdpi.com DFT methods calculate the electronic energy and distribution based on the electron density, offering a balance between accuracy and computational cost. Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without the use of experimental data.

For 1-(3-Ethoxy-4-mercaptophenyl)propan-1-one, these calculations would typically be performed using a basis set like 6-311++G(d,p) to accurately represent the molecular orbitals. The primary outputs are the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule in its lowest energy state. For instance, a computational study on 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one, using the B3LYP/6-311G(d,p) level of theory, successfully determined its optimized geometric parameters. researchgate.net Similar calculations for the target compound would yield precise data on the spatial arrangement of its phenyl ring, propanone side chain, ethoxy group, and mercapto group.

Table 1: Hypothetical Ground State Properties of this compound from DFT Calculations

This table is illustrative and represents the type of data that would be generated from a DFT study. The values are not based on actual calculations for this specific molecule.

| Parameter | Predicted Value |

| Total Energy | (Value in Hartrees) |

| Dipole Moment | (Value in Debye) |

| C=O Bond Length | ~1.22 Å |

| C-S Bond Length | ~1.78 Å |

| C-O (ethoxy) Bond Length | ~1.37 Å |

| Phenyl C-C Bond Lengths | ~1.39 - 1.41 Å |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties.

A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the ground state. nih.gov Conversely, a large gap indicates high stability. For this compound, a HOMO-LUMO analysis would involve calculating the energies of these orbitals. The resulting energy gap would provide insight into the molecule's potential as an electron donor or acceptor in chemical reactions. Furthermore, visualizing the electron density distribution of the HOMO and LUMO would reveal which parts of the molecule are most involved in these electronic transitions. For example, in many aromatic compounds, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be centered on electron-withdrawing groups.

Table 2: Illustrative Frontier Molecular Orbital Data

This table presents hypothetical data to demonstrate the output of an FMO analysis.

| Orbital/Parameter | Energy (eV) | Description |

| EHOMO | (e.g., -6.5 eV) | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | (e.g., -1.5 eV) | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | (e.g., 5.0 eV) | ELUMO - EHOMO, indicates chemical stability |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It illustrates the net electrostatic effect of the molecule's electrons and nuclei, providing a guide to its electrophilic and nucleophilic sites. On a typical MEP map, regions of negative potential (electron-rich), which are susceptible to electrophilic attack, are colored red. Regions of positive potential (electron-poor), which are prone to nucleophilic attack, are colored blue. researchgate.netyoutube.com Green and yellow areas represent intermediate or neutral potential.

For this compound, an MEP analysis would likely show a significant region of negative electrostatic potential around the oxygen atom of the carbonyl group (C=O) and potentially the sulfur atom of the mercapto group (-SH), indicating these are primary sites for electrophilic interaction. Conversely, the hydrogen atom of the mercapto group and hydrogens on the aromatic ring would likely exhibit a positive potential, marking them as sites for nucleophilic interaction. This analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding and reactivity patterns.

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics simulations explore the flexibility and time-dependent behavior of a molecule.

Most non-rigid molecules can exist in multiple spatial arrangements, known as conformations, which arise from rotation around single bonds. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and determine their relative energies. A lower relative energy indicates a more stable and thus more populated conformer.

The this compound molecule possesses several rotatable single bonds, suggesting a complex conformational landscape. A detailed conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. This exploration reveals the energy barriers between different conformers and identifies the most stable shapes the molecule is likely to adopt. Studies on other flexible molecules, such as 1,3-difluorinated alkanes, have shown how subtle substitutions can profoundly impact conformational preferences. semanticscholar.org

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's motion. By solving Newton's equations of motion for the atoms in the system, MD can simulate how the molecule behaves over time at a given temperature.

For this compound, an MD simulation would reveal the dynamic behavior of its key rotatable bonds:

Propanone Chain: The simulation would show the flexibility of the ethyl group attached to the carbonyl, which can influence how the molecule interacts with its environment.

Aryl-thiol Rotation: The orientation of the mercapto (-SH) group relative to the phenyl ring is a critical factor that can influence its reactivity and potential for hydrogen bonding. MD simulations can quantify the rotational freedom and preferred orientations of this group.

These simulations provide valuable insights into the molecule's flexibility, which is essential for understanding its biological activity and material properties.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms at the atomic level. For a molecule like this compound, this would involve modeling its potential reactions, such as oxidation of the mercapto group, reactions at the ketone functional group, or electrophilic aromatic substitution.

Computational Elucidation of Reaction Pathways and Energy Barriers: The first step in modeling a reaction is to identify the most plausible pathways. This is achieved by calculating the potential energy surface for the reacting system. Stationary points on this surface, corresponding to reactants, intermediates, transition states, and products, are located and their energies are calculated. The energy difference between the reactants and the transition state gives the activation energy barrier, a crucial parameter for determining the reaction rate. For instance, in a hypothetical oxidation of the thiol group, computational methods could map out the stepwise process, identifying any intermediate sulfenic acid or sulfinic acid species and the transition states connecting them.

Solvent Effects on Reaction Energetics and Mechanisms: The solvent in which a reaction is carried out can have a profound impact on its energetics and mechanism. Computational models can account for these effects using either implicit solvent models (where the solvent is treated as a continuous medium with a specific dielectric constant) or explicit solvent models (where individual solvent molecules are included in the calculation). For this compound, which has both polar and nonpolar characteristics, studying its reactions in a range of solvents from nonpolar (like hexane) to polar protic (like ethanol) would be essential to understand how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby altering the reaction pathway and kinetics.

Catalytic Cycle Modeling for Catalyzed Transformations: If this compound were to be involved in a catalyzed reaction, for example, a metal-catalyzed cross-coupling reaction at the mercapto group, computational modeling could be used to elucidate the entire catalytic cycle. This would involve modeling each step of the cycle, such as oxidative addition, transmetalation, and reductive elimination. The geometry and energy of all intermediates and transition states in the cycle would be calculated to understand the role of the catalyst and to identify the rate-determining step.

Spectroscopic Property Prediction through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Ab Initio and DFT-NMR Chemical Shift Calculations: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. For this compound, these calculations would provide theoretical chemical shift values for each unique proton and carbon atom. By comparing these predicted values with experimental data (if available), the structural assignment can be confirmed. Discrepancies between calculated and experimental shifts can also provide insights into conformational dynamics or specific solvent-solute interactions.

Computational Vibrational Spectroscopy (IR/Raman) Predictions: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule in its ground state. For this compound, a frequency calculation would yield a set of vibrational modes, which can be visualized to understand the nature of the atomic motions (e.g., C=O stretch, S-H bend, aromatic C-H stretch). This predicted spectrum can be compared to an experimental IR or Raman spectrum to aid in the assignment of the observed absorption bands.

Chemical Reactivity and Derivatization Research

Investigation of Ketone Reactivity

The carbonyl group of the ketone is an electrophilic center, susceptible to nucleophilic attack, and the adjacent α-protons exhibit acidity, allowing for enolate formation. These properties are central to a wide range of organic reactions.

Aldol (B89426) Condensation Research

There is currently no specific research available in the public domain detailing the participation of 1-(3-ethoxy-4-mercaptophenyl)propan-1-one in aldol condensation reactions. Theoretically, the compound could act as either an electrophile (reacting at the carbonyl carbon) or a nucleophile (after deprotonation at the α-carbon to form an enolate), but experimental data is lacking.

Enolate Chemistry and α-Functionalization

The potential for enolate formation from this compound opens up possibilities for α-functionalization, including alkylation, halogenation, and acylation. However, specific studies on the enolate chemistry of this compound have not been published.

Carbonyl Reductions and Oxidations: Mechanistic Pathways

The reduction of the ketone to a secondary alcohol or its complete deoxygenation are theoretically achievable using various reducing agents. Conversely, oxidation of the propanone side chain is also a possibility. Despite the fundamental nature of these transformations, mechanistic studies specific to this compound are not documented in available literature.

Thiol Group Transformations

The mercapto (thiol) group is a versatile functionality, known for its nucleophilicity and its susceptibility to oxidation.

Oxidation Pathways of the Mercapto Group (e.g., to Disulfides, Sulfoxides, Sulfones)

The oxidation of the thiol group in this compound can be expected to yield a range of products depending on the oxidant and reaction conditions. Mild oxidation would likely lead to the corresponding disulfide, while stronger oxidizing agents could produce sulfenic, sulfinic, or sulfonic acids. However, specific research outlining these oxidation pathways for this compound is not available.

Nucleophilic Reactivity and Additions (e.g., Thiol-ene reactions)

The nucleophilic nature of the thiol group suggests its potential participation in reactions such as Michael additions and thiol-ene reactions. These reactions are of significant interest in materials science and bioconjugation. Nevertheless, there is no specific research documenting the involvement of this compound in such transformations.

Metal Coordination Chemistry of the Thiol Moiety

The thiol group (-SH) is a significant feature of this compound, imparting the ability to act as a ligand in coordination chemistry. Thiolates (RS⁻), the deprotonated form of thiols, are classified as soft Lewis bases and therefore exhibit a strong affinity for soft Lewis acid metal centers. wikipedia.org This includes many transition metals, particularly those in the later periods.

Research on analogous aromatic thiols, such as mercaptophenols and aminothiophenols, demonstrates a rich coordination chemistry. cdnsciencepub.comtnstate.edu The thiol moiety can coordinate to a metal center as a terminal ligand or act as a bridging ligand (μ₂ or μ₃) to form polynuclear complexes or coordination polymers. For instance, 4-mercaptoaniline has been shown to form a one-dimensional coordination polymer with tin(II), where the sulfur atom bridges metal centers. tnstate.edu Similarly, copper(I) has been used to synthesize coordination polymers with mercaptonicotinic acid ligands, showcasing the versatility of the thiol group in creating extended structures. rsc.org

The coordination of the thiol in this compound to various metals is expected to form stable complexes. The specific geometry and stoichiometry of these complexes would depend on the metal ion, its oxidation state, and the presence of other coordinating ligands. cdnsciencepub.comnih.gov The electronic properties of the aromatic ring, influenced by the electron-donating ethoxy group and the electron-withdrawing propanoyl group, could also modulate the donor strength of the thiol sulfur atom.

| Metal Ion | Typical Coordination Behavior with Aromatic Thiols | Potential Complex Type | Reference |

|---|---|---|---|

| Copper(I) | Forms stable complexes, often leading to coordination polymers with bridging thiolates. | 1D or 2D Coordination Polymers | rsc.org |

| Tin(II) | Coordinates with thiolates to form polymers, often with distorted geometries around the metal center. | 1D Coordination Polymers | tnstate.edu |

| Palladium(II) / Platinum(II) | Strong affinity for soft sulfur donors, forming stable square planar complexes. | Mononuclear or Binuclear Complexes | nih.gov |

| Iron(II/III) | Forms complexes relevant to bioinorganic systems; sulfur can bridge multiple iron centers in clusters. | Iron-Sulfur Clusters | wikipedia.org |

| Titanium(IV) / Zirconium(IV) | Forms stable complexes with o-mercaptophenolates, typically as 2:1 ligand-to-metal ratios. | Mononuclear Anionic Complexes | cdnsciencepub.com |

Aromatic Ring Functionalization Studies

Functionalization of the phenyl ring of this compound is governed by the principles of electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the directing effects of the three existing substituents.

The position of an incoming electrophile is directed by the cumulative electronic effects of the ethoxy, mercapto, and propanoyl groups. These effects can be categorized as activating or deactivating and by their directing influence (ortho-, para-, or meta-). wikipedia.orglibretexts.org

Ethoxy Group (-OC₂H₅): This is a strongly activating group due to the +M (mesomeric or resonance) effect, where the oxygen's lone pairs donate electron density to the ring. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene (B151609). It is a powerful ortho-, para-director. organicchemistrytutor.comcognitoedu.org

Mercapto Group (-SH): Similar to the hydroxyl group, the thiol group is also considered activating and ortho-, para-directing. The sulfur atom can donate lone-pair electron density into the ring via resonance.

Propanoyl Group (-COC₂H₅): This acyl group is deactivating due to its electron-withdrawing nature through both inductive (-I) and resonance (-M) effects. wikipedia.org The carbonyl group pulls electron density out of the ring, making it less reactive. It acts as a meta-director. libretexts.orgcognitoedu.org

In this compound, the substituents are located at positions 1 (propanoyl), 3 (ethoxy), and 4 (mercapto). The available positions for substitution are 2, 5, and 6. The directing effects of the existing groups on these positions are as follows:

Position 2: Ortho to the propanoyl group (disfavored), ortho to the ethoxy group (favored), and meta to the mercapto group (disfavored).

Position 5: Meta to the propanoyl group (favored), meta to the ethoxy group (disfavored), and ortho to the mercapto group (favored).

Position 6: Para to the propanoyl group (disfavored), ortho to the ethoxy group (favored), and meta to the mercapto group (disfavored).

The strong activating and ortho-, para-directing nature of the ethoxy and mercapto groups is expected to dominate the deactivating, meta-directing effect of the propanoyl group. The ethoxy group strongly activates positions 2 and 6. The mercapto group strongly activates position 5. Therefore, electrophilic substitution is most likely to occur at positions 5 and 6, with the precise outcome depending on the steric hindrance and the specific electrophile used. Substitution at position 2 is less likely due to steric hindrance from the adjacent propanoyl group.

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Position(s) | Reference |

|---|---|---|---|---|

| -OC₂H₅ (Ethoxy) | +M > -I | Strongly Activating | Ortho, Para | organicchemistrytutor.com |

| -SH (Mercapto) | +M > -I | Activating | Ortho, Para | cognitoedu.org |

| -COC₂H₅ (Propanoyl) | -M, -I | Moderately Deactivating | Meta | wikipedia.orgcognitoedu.org |

Cross-Coupling Reactions Involving Aromatic Halides or Thiol Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. wikipedia.orgwikipedia.orgscienceinfo.com The participation of this compound or its derivatives in such reactions is plausible, although the free thiol group presents a significant challenge. Thiols and thiolates are known to strongly bind to and poison palladium catalysts, thereby inhibiting the catalytic cycle. acs.orgresearchgate.net

To circumvent this issue, several strategies could be employed:

Thiol Protection: The thiol group could be protected prior to the cross-coupling reaction. Suitable protecting groups are those stable to the reaction conditions (typically basic) and readily removable afterward. For instance, thioethers or certain thioesters like the 2-methoxyisobutyryl group have been successfully used in Suzuki reactions. acs.orgresearchgate.net

Use of Thiol-Tolerant Catalysts: Development of specialized ligand systems can generate palladium catalysts that are more resistant to sulfur poisoning. Research has shown that catalysts supported by certain monophosphine ligands can be effective for the cross-coupling of thiols. nih.gov

Synthetic Strategy via Halogenated Precursors: A more common approach would involve starting with a halogenated precursor, for example, 1-(5-bromo-3-ethoxy-4-mercaptophenyl)propan-1-one (with a protected thiol). This bromo-derivative could then readily participate in various cross-coupling reactions to introduce new aryl, vinyl, or alkynyl groups at position 5. The thiol protecting group would be removed in a final step.

The Heck reaction, which couples aryl halides with alkenes, and the Sonogashira reaction, which couples them with terminal alkynes, would similarly require a halogenated derivative of the parent compound. wikipedia.orgwikipedia.orgmdpi.comorganic-chemistry.org Direct coupling of the thiol itself in a C-S cross-coupling reaction is also a possibility, forming a thioether linkage. nih.gov

| Reaction | Description | Required Substrate Derivative | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Coupling of an aryl halide with an organoboron reagent. | Aryl halide (e.g., bromo-derivative) with a protected thiol. | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a base. | acs.orgmdpi.com |

| Heck Reaction | Coupling of an aryl halide with an alkene. | Aryl halide with a protected thiol. | Pd(0) catalyst (e.g., Pd(OAc)₂) and a base. | wikipedia.orgscienceinfo.com |

| Sonogashira Coupling | Coupling of an aryl halide with a terminal alkyne. | Aryl halide with a protected thiol. | Pd(0) catalyst, Cu(I) co-catalyst, and an amine base. | wikipedia.orglibretexts.org |

| Buchwald-Hartwig C-S Coupling | Coupling of an aryl halide with a thiol. | The thiol compound itself with an aryl halide. | Pd(0) catalyst with specialized phosphine (B1218219) ligands. | nih.gov |

Role As a Synthetic Intermediate for Advanced Organic Molecules

Precursor in the Synthesis of Complex Aromatic Heterocycles

The mercaptophenyl moiety of 1-(3-Ethoxy-4-mercaptophenyl)propan-1-one is a key functional group that can serve as a precursor for the synthesis of various sulfur-containing aromatic heterocycles. Thiophenol and its derivatives are well-established starting materials for the construction of benzothiophenes, benzothiazoles, and other related heterocyclic systems. For instance, the thiol group can undergo cyclization reactions with appropriate bifunctional reagents.

One potential pathway involves the reaction of the thiol with α-haloketones, which can lead to the formation of substituted thiophenes. Furthermore, palladium-catalyzed intramolecular cyclization of appropriately modified derivatives could yield more complex fused heterocyclic systems. The specific reaction conditions would determine the final heterocyclic structure, as indicated by the general reactivity of mercapto-substituted aromatic compounds.

Table 1: Potential Heterocyclic Systems from this compound

| Heterocycle Class | Potential Synthetic Route | Key Reagents |

|---|---|---|

| Benzothiophenes | Intramolecular cyclization | Palladium catalysts, appropriate functionalization of the propane (B168953) chain |

| Benzothiazoles | Condensation with an appropriate ortho-amino derivative | Oxidizing agents |

Building Block for Supramolecular Assemblies

The thiol group in this compound provides a handle for the construction of supramolecular assemblies through the formation of metal-thiolate bonds or disulfide linkages. Thiol derivatives are known to coordinate with a variety of metal ions, leading to the formation of well-ordered metal-organic frameworks (MOFs) or other coordination polymers. The precise geometry and connectivity of these assemblies would be influenced by the coordination preferences of the metal ion and the steric and electronic properties of the ligand.

Additionally, the thiol group can be oxidized to form a disulfide bond, linking two molecules of the parent compound. This covalent linkage can be a key step in the formation of larger, more complex supramolecular structures. The reversibility of the disulfide bond under specific redox conditions can also be exploited to create dynamic supramolecular systems.

Scaffold for Further Chemical Modification and Diversification

The structure of this compound offers multiple sites for chemical modification, making it a suitable scaffold for creating a library of diverse molecules. The thiol group is nucleophilic and can be readily alkylated, acylated, or undergo Michael addition to α,β-unsaturated systems.

The ketone functionality can be subjected to a wide range of chemical transformations. It can be reduced to a secondary alcohol, converted to an imine or oxime, or undergo aldol (B89426) condensation with other carbonyl compounds. The α-carbon to the ketone is also a potential site for functionalization through enolate chemistry. Furthermore, the aromatic ring can be modified through electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered.

Table 2: Potential Chemical Modifications of this compound

| Reaction Site | Type of Reaction | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Thiol Group | Alkylation | Alkyl halides | Thioether |

| Thiol Group | Michael Addition | α,β-Unsaturated carbonyls | Thioether derivative |

| Ketone Group | Reduction | Sodium borohydride | Secondary alcohol |

| Ketone Group | Reductive Amination | Amines, reducing agent | Amine |

Future Research Directions and Unexplored Avenues

Integration of Machine Learning and AI in Synthetic Planning and Reaction Prediction

The paradigm of chemical synthesis is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). researchgate.net These computational tools offer the potential to dramatically accelerate the discovery and optimization of synthetic routes for molecules like 1-(3-Ethoxy-4-mercaptophenyl)propan-1-one.

Specifically, machine learning algorithms can be developed to:

Predict Reactivity: Model the reactivity of the thiol and ketone groups under various conditions, considering steric and electronic effects. eurekalert.org

Optimize Synthesis: Propose novel, high-yield synthetic pathways to the target compound and its derivatives, potentially uncovering non-intuitive routes.

Property Prediction: Estimate the physicochemical and biological properties of novel derivatives synthesized from this compound, aiding in the design of molecules with desired characteristics.

Hybrid AI methods, which combine data-driven techniques with established chemical knowledge, could be particularly powerful. researchgate.net By encoding the known principles of reactivity for thiophenols and ketones, these models can provide more nuanced and reliable predictions for this specific molecular scaffold.

Exploration of Novel Reactivity under Non-Traditional Conditions

Moving beyond conventional solution-phase chemistry, the exploration of non-traditional reaction conditions such as electrochemistry and mechanochemistry offers promising avenues for discovering novel reactivity and developing more sustainable synthetic processes.

Electrochemistry: The functional groups within this compound are amenable to electrochemical transformation. The phenolic thiol is susceptible to oxidation, which could be harnessed for controlled disulfide bond formation or for generating reactive intermediates for coupling reactions. The ketone moiety can undergo electrochemical reduction or be involved in pinacol-type couplings. nih.gov Electrochemical methods could provide a reagent-free and environmentally benign alternative for transformations such as C-S, C-N, or C-C bond formation, driven solely by electric potential. nih.gov

Mechanochemistry: This solvent-free technique, which uses mechanical force to induce chemical reactions, represents a significant step towards greener chemistry. ucf.edu The synthesis of this compound itself, or its subsequent reactions, could be adapted to mechanochemical conditions, such as ball milling. This approach often leads to reduced reaction times, different product selectivities, and eliminates the need for bulk solvents, thereby minimizing chemical waste. ucf.edutaylorfrancis.com Given that related chalcone (B49325) syntheses have been successfully performed mechanochemically, this avenue holds considerable promise. mdpi.com

Multicomponent Reactions Incorporating the Compound's Functional Groups

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most of the atoms from the starting materials. nih.govtcichemicals.com The ketone functionality of this compound makes it an ideal candidate for incorporation into various well-established MCRs.

Future work could explore its participation in reactions such as:

Ugi and Passerini Reactions: The ketone can serve as the carbonyl component in isocyanide-based MCRs like the Ugi four-component reaction (reacting with an amine, isocyanide, and carboxylic acid) or the Passerini three-component reaction (reacting with an isocyanide and carboxylic acid). nih.govmdpi.com This would allow for the rapid generation of diverse libraries of peptide-like molecules or α-acyloxyamides, respectively. organic-chemistry.org

Mannich and Biginelli Reactions: The compound could be utilized in Mannich-type reactions to synthesize β-amino ketones or in Biginelli-type reactions to create complex dihydropyrimidinone scaffolds, which are of significant interest in medicinal chemistry. tcichemicals.comorganic-chemistry.org

The presence of the thiol group adds another layer of potential complexity and novelty, as it could either be protected and carried through the MCR or potentially participate in subsequent intramolecular cyclization steps to generate unique heterocyclic systems.

Development of Asymmetric Synthetic Routes to Chiral Derivatives

While this compound is itself achiral, its structure contains a prochiral ketone. The development of asymmetric synthetic routes to chiral derivatives is a critical area for future research, as enantiomerically pure compounds are essential in pharmacology and materials science. nih.gov

Key research directions include:

Asymmetric Reduction: The development of catalytic methods for the enantioselective reduction of the ketone to produce the corresponding chiral secondary alcohol, (R)- or (S)-1-(3-ethoxy-4-mercaptophenyl)propan-1-ol. This could be achieved using chiral organocatalysts, transition-metal complexes with chiral ligands, or biocatalysts like ketoreductases. mdpi.com

Asymmetric α-Functionalization: The carbon atom adjacent to the carbonyl group could be stereoselectively functionalized. For instance, asymmetric catalytic reactions could be developed to introduce alkyl, amino, or other functional groups, creating a new stereocenter.

Biocatalysis: The use of enzymes, such as transaminases or hydrolases, could provide highly selective and environmentally friendly routes to chiral amines or other derivatives starting from the prochiral ketone. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Ethoxy-4-mercaptophenyl)propan-1-one, and how can competing side reactions be minimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-ethoxy-4-mercaptobenzaldehyde and a propanoyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). To minimize oxidation of the thiol (-SH) group, perform reactions under inert atmospheres (N₂/Ar) and use protecting groups like trityl or acetyl during synthesis. Post-synthesis deprotection can be achieved via acidic hydrolysis . Claisen-Schmidt condensation is another viable method, where thionyl chloride in ethanol mediates ketone formation, as demonstrated for analogous arylpropanones .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to identify aromatic protons (δ 6.5–8.0 ppm), ethoxy groups (δ 1.3–1.5 ppm for -CH₃, δ 3.9–4.1 ppm for -OCH₂), and the propanone carbonyl (δ 200–210 ppm in ¹³C) .

- IR : Confirm the carbonyl stretch (~1680–1720 cm⁻¹) and thiol (-SH) absorption (~2550 cm⁻¹, weak) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, using acetonitrile/water gradients for elution .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Due to the reactive thiol group, use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers under inert gas to prevent oxidation. Refer to SDS guidelines for similar arylthiols: avoid skin/eye contact, and in case of exposure, rinse affected areas with water for 15+ minutes .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Grow crystals via slow evaporation of a dichloromethane/hexane mixture. Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) and solve the structure with SHELXL . Analyze intermolecular interactions (e.g., S–H···O hydrogen bonds) to explain packing motifs, as seen in analogous 3-arylpropanones .

Q. How does the electronic nature of the thiol group influence the compound’s reactivity in nucleophilic or oxidative conditions?

- Methodological Answer : The -SH group acts as a strong nucleophile. Under oxidative conditions (e.g., H₂O₂, air), it forms disulfide bridges, which can be monitored via Raman spectroscopy (~500 cm⁻¹ for S–S stretches). To study nucleophilic reactivity, perform Michael additions with α,β-unsaturated carbonyls in THF at 0–25°C .

Q. What in vitro assays are suitable for evaluating the antioxidant potential of this compound?

- Methodological Answer : Use DPPH radical scavenging assays (λ = 517 nm) and compare IC₅₀ values to standards like ascorbic acid. For cellular antioxidant activity, employ HepG2 cells with ROS probes (e.g., DCFH-DA) under H₂O₂-induced oxidative stress, as validated for structurally related dihydrochalcones .

Q. How can density functional theory (DFT) simulations predict the compound’s electronic properties?

- Methodological Answer : Optimize the geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Compare experimental and theoretical IR spectra to validate the computational model .

Q. How should researchers address contradictions in reported melting points or spectral data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.